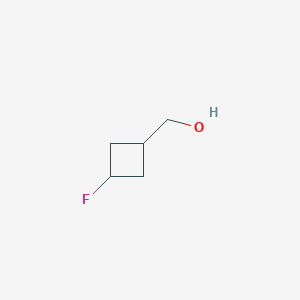

(3-Fluorocyclobutyl)methanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-fluorocyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQRBAHVLBOJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260654-20-3 | |

| Record name | (3-fluorocyclobutyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Fluorocyclobutyl Methanol and Its Derivatives

Strategies for Introducing the Fluorine Moiety onto the Cyclobutane (B1203170) Ring

The direct and efficient incorporation of fluorine onto a cyclobutane core is a primary challenge in the synthesis of compounds like (3-Fluorocyclobutyl)methanol. Various strategies have been developed, broadly categorized into nucleophilic and electrophilic fluorination, as well as cyclization reactions using already fluorinated precursors.

Nucleophilic fluorination is a cornerstone of organofluorine chemistry, typically involving the displacement of a leaving group by a fluoride (B91410) ion. ucla.edu This approach is widely used for preparing alkyl fluorides from precursors like alcohols or alkyl halides. ucla.edu The choice of fluoride source is critical, with common options including potassium fluoride (KF), cesium fluoride (CsF), and various tetraalkylammonium fluorides. nih.gov The low solubility and high lattice energy of simple metal fluorides often necessitate the use of phase-transfer catalysts or more soluble fluoride sources to achieve efficient reactions. ucla.edunih.gov

While categorized here per the outline, it is crucial to note that Selectfluor® (F-TEDA-BF4) is an electrophilic, not nucleophilic, fluorinating agent. ref.ac.uknih.gov It is one of the most widely used and commercially successful reagents for introducing fluorine into organic molecules. ref.ac.uk Selectfluor® delivers an electrophilic fluorine atom ("F+") to electron-rich centers, such as enolates, enol ethers, or enamines. nih.gov In the context of cyclobutane systems, this methodology is typically applied to a cyclobutanone (B123998) derivative to generate an α-fluorocyclobutanone, which can then be further modified. The reaction proceeds under mild conditions and is known for its compatibility with a wide range of functional groups. nih.gov The development of Selectfluor® has significantly impacted the synthesis of fluorinated compounds, including corticosteroids and other pharmaceuticals. ref.ac.uk

A general scheme for this transformation involves the deprotonation of a cyclobutanone to form an enolate, which then attacks the electrophilic fluorine of Selectfluor®.

Table 1: Overview of Electrophilic Fluorination with Selectfluor®

| Substrate Type | Typical Conditions | Product | Key Features |

| 1,3-Dicarbonyl Compounds | Aqueous media, no catalyst or base | 2-Fluoro-1,3-dicarbonyls | High selectivity for mono- or difluorination by altering reagent amount. organic-chemistry.org |

| Enol Esters | Mild conditions | α-Fluoroketones | Proceeds via a polar two-electron process, not a radical mechanism. nih.gov |

| Tertiary β-Keto Carboxylic Acids | No catalyst or base | α-Fluoro Ketones | Involves a decarboxylative fluorination mechanism. organic-chemistry.org |

| Glycals | Acetonitrile/Water | 2-Fluoro Saccharides | Reaction involves fluorination with concomitant nucleophilic addition at the anomeric center. nih.gov |

Deoxyfluorination is a direct and powerful method for converting alcohols into the corresponding alkyl fluorides, making it a highly relevant strategy for synthesizing this compound from a 3-hydroxycyclobutyl)methanol precursor. nih.govcas.cn This transformation involves the in situ activation of the hydroxyl group to form a good leaving group, which is then displaced by a fluoride ion in an SN2-type reaction. cas.cn

A variety of reagents have been developed for this purpose, each with its own advantages regarding stability, handling, and substrate scope. cas.cn

DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor®: These are classical reagents but are known for their thermal instability and sensitivity to moisture. cas.cn

PyFluor and XtalFluor®: These are more stable, crystalline sulfur-based reagents that offer improved safety and handling profiles. cas.cnnih.gov

SulfoxFluor (N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride): A modern, crystalline, and bench-stable reagent that enables rapid deoxyfluorination at room temperature with high selectivity and a broad functional group tolerance. cas.cn

Aryl Fluorosulfonates: These reagents are noted for their low cost, high stability, and efficiency under mild conditions, tolerating diverse functionalities like aldehydes, ketones, and esters. cas.cn

Borane-Mediated Deoxyfluorination: A newer method that shows high selectivity for secondary alcohols over primary, tertiary, or benzylic alcohols, proceeding through an O-alkyl-N-H-isourea intermediate. nih.gov

The choice of reagent can influence the reaction's efficiency and selectivity, particularly concerning the potential for elimination side-reactions, which can be a challenge with secondary cyclobutyl systems. nih.gov

Table 2: Comparison of Common Deoxyfluorination Reagents

| Reagent | Key Advantages | Key Disadvantages | Typical Conditions |

| DAST / Deoxo-Fluor® | High reactivity | Thermally unstable, moisture-sensitive. cas.cn | Low temperature (-78 °C to rt) |

| PyFluor / XtalFluor® | Crystalline, more stable than DAST. cas.cnnih.gov | Can still be costly. | Room temperature or mild heating |

| SulfoxFluor | Bench-stable, crystalline, rapid reactions, high selectivity. cas.cn | Multistep synthesis. cas.cn | Room temperature, short reaction times (e.g., 10 min). cas.cn |

| Aryl Fluorosulfonates | Low-cost, high stability, broad functional group tolerance. cas.cn | May have limitations with certain benzylic alcohols. cas.cn | Room temperature, typically requires a base (e.g., BTMG). cas.cn |

| Borane/Et₃N·3HF | High selectivity for 2° alcohols, operationally simple. nih.gov | Multi-component system. | One-pot from alcohol. nih.gov |

Hydrofluorination involves the addition of hydrogen fluoride (HF) across a carbon-carbon double bond. For the synthesis of this compound derivatives, this would typically involve the hydrofluorination of a cyclobutene (B1205218) precursor. While direct addition of anhydrous HF is possible, its high corrosivity (B1173158) and toxicity make it hazardous to handle. A common and safer alternative is the use of Olah's reagent (pyridine-HF), which is a stable, liquid source of HF that can effectively perform hydrofluorination of alkenes. The regioselectivity of the addition follows Markovnikov's rule, where the fluorine atom adds to the more substituted carbon of the double bond.

An alternative strategy to introducing fluorine onto a pre-formed ring is to construct the cyclobutane ring using starting materials that already contain the fluorine atom. This approach can offer advantages in controlling the position and stereochemistry of the fluorine substituent.

[2+2] Cycloaddition: This is a classic method for forming cyclobutane rings. mdpi.com The reaction involves the combination of two alkene components. By using a fluoroalkene as one of the reaction partners, a fluorinated cyclobutane can be synthesized directly. The stereochemistry of the product is often dependent on the specific mechanism (thermal or photochemical) and the nature of the substituents on the alkenes.

Ring-Expanding Cycloisomerization: More advanced methods involve the rearrangement of fluorinated precursors. For instance, the gold-catalyzed cycloisomerization of acetylenic alkylidene cyclopropanes can furnish cyclobutane-fused systems. nih.gov If the starting material contains a fluorine atom, this can be carried through to the final cyclobutane product.

Controlling the three-dimensional arrangement of atoms is critical in the synthesis of bioactive molecules. Stereoselective fluorination techniques aim to install the fluorine atom with a specific, predictable stereochemistry (i.e., enantioselectivity and/or diastereoselectivity).

Organocatalyzed Ring Expansion: Chiral organocatalysts, such as binol-derived phosphoric acids, have been used to achieve enantioselective fluorination-induced Wagner-Meerwein rearrangements of allylic cyclobutanols. mdpi.com In this process, an electrophilic fluorinating agent is used, and the chiral catalyst controls the stereochemical outcome of the ring expansion and fluorination.

Asymmetric Hydroboration: A rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides access to chiral monofluorinated cyclobutenes with excellent regio- and enantioselectivity. nih.govbohrium.com The resulting chiral building blocks can be further elaborated to a variety of enantioenriched fluorinated cyclobutane derivatives. nih.govbohrium.com

Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, are emerging as powerful tools for stereoselective synthesis. nih.gov While primarily demonstrated for fluorinated cyclopropanes, these biocatalytic strategies for carbene transfer reactions hold promise for extension to other strained ring systems, offering high diastereoselectivity and enantioselectivity that can be difficult to achieve with traditional chemical catalysts. nih.govresearchgate.net

Table 3: Examples of Stereoselective Fluorination Strategies

| Method | Catalyst/Reagent | Substrate Type | Key Outcome |

| Organocatalyzed Ring Expansion | Binol-derived phosphoric acid / Electrophilic F+ source | Allylic cyclobutanols | Enantioselective tandem fluorination-ring enlargement. mdpi.com |

| Asymmetric Hydroboration | Rhodium catalyst / HBPin | gem-Difluorinated cyclobutenes | Access to chiral monofluorinated cyclobutenes with high regio- and enantioselectivity. nih.govbohrium.com |

| Biocatalysis | Engineered Myoglobin | gem-Difluoro alkenes | Highly diastereoselective and enantioselective cyclopropanation (potential for extension). nih.gov |

Stereoselective Fluorination Techniques

Asymmetric Hydroboration in Chiral Fluorinated Cyclobutane Synthesis

The creation of chiral fluorinated cyclobutanes is a significant challenge in synthetic chemistry. nih.gov A key breakthrough has been the development of rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. nih.govresearchgate.netbohrium.com This method provides an efficient and highly selective route to chiral gem-difluorinated α-boryl cyclobutanes. nih.gov

The process typically employs pinacolborane (HBPin) as the hydroboration agent in the presence of a rhodium catalyst. nih.govbohrium.com The reaction proceeds with excellent regio- and enantioselectivity, making it a cornerstone for producing enantioenriched fluorinated cyclobutane derivatives. nih.gov These chiral α-boryl cyclobutanes are versatile intermediates that can be further functionalized to a wide array of derivatives, setting the stage for the synthesis of chiral this compound. nih.govbohrium.com The direct, catalytic asymmetric addition of functionalities to unactivated cyclobutenes is an attractive and modular approach to creating functionalized cyclobutanes. nih.gov

Table 1: Key Aspects of Rhodium-Catalyzed Asymmetric Hydroboration

| Feature | Description | Reference |

|---|---|---|

| Substrate | gem-difluorinated cyclobutenes | nih.gov |

| Reagent | Pinacolborane (HBPin) | nih.govbohrium.com |

| Catalyst | Rhodium-based catalytic systems | nih.govresearchgate.net |

| Key Outcome | Chiral gem-difluorinated α-boryl cyclobutanes | nih.gov |

| Selectivity | Excellent regio- and enantioselectivity | nih.govbohrium.com |

Synthesis of the Methanol (B129727) Moiety

Once the fluorinated cyclobutane core is established, the next critical step is the introduction of the methanol group. This is typically achieved through the reduction of a corresponding carboxylic acid derivative, such as an ester or an aldehyde.

A common and effective method for generating the hydroxymethyl group on the fluorinated cyclobutane ring is the reduction of a corresponding ester. For instance, cyclobutane dicarboxylates can be reduced to the corresponding diols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). koreascience.kr This transformation is a fundamental step in converting a carboxylic acid or ester functional group into a primary alcohol. The synthesis of 3-fluorocyclobutanecarboxylic acid is a key step, as this compound serves as a crucial intermediate for obtaining other 3-fluorinated building blocks, including the target alcohol. scribd.com

An alternative pathway to the methanol moiety involves the functionalization of a cyclobutane carbaldehyde. The synthesis of 3-fluorocyclobutanecarbaldehyde can be accomplished from the corresponding alcohol via oxidation. scribd.com This aldehyde then serves as a direct precursor to this compound through a reduction step. Standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically employed for this conversion, offering a mild and efficient method to produce the desired primary alcohol. The use of a carbonyl group, such as an aldehyde, as a latent directing group is a strategic approach in cyclobutane functionalization. nih.gov

Gram-Scale and Multigram Synthesis Considerations

The transition from laboratory-scale synthesis to gram-scale and multigram production of this compound and its derivatives necessitates careful consideration of reaction conditions, safety, and purification methods. While specific process details for this compound itself are not extensively published, general principles for scaling up syntheses of related fluorinated cyclobutane building blocks are applicable. Research has demonstrated the successful multigram synthesis of various 3-fluorinated cyclobutane intermediates. researchgate.netresearchgate.net

Key considerations for scaling up production include:

Reaction Kinetics and Thermodynamics: Reactions that are easily managed on a small scale can become highly exothermic or difficult to control on a larger scale. Continuous monitoring of temperature and pressure is critical.

Reagent Addition: The rate of reagent addition may need to be adjusted to maintain optimal reaction temperatures and prevent the formation of byproducts.

Mixing and Agitation: Efficient stirring is crucial in large reaction vessels to ensure homogeneity and consistent heat transfer.

Purification: Chromatographic purification, which is common in lab-scale synthesis, can be impractical and costly for multigram quantities. Alternative methods such as distillation, crystallization, or extraction become more important.

Solvent and Reagent Selection: The choice of solvents and reagents must be evaluated for cost, safety, and environmental impact on a larger scale. For instance, an efficient approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks has been developed, highlighting the importance of selecting a convenient common synthetic intermediate for various target derivatives. researchgate.net The synthesis of regioisomeric building blocks often requires careful elaboration of separation procedures based on physical properties like boiling points. researchgate.net

The development of practical and high-yielding synthetic routes is essential for producing these compounds in significant quantities for further research and development applications. researchgate.net Methodologies that utilize simple, readily available starting materials and employ straightforward organic chemistry transformations are advantageous for multigram preparation. chemrxiv.org

Analytical Techniques for Purity and Structural Confirmation During Synthesis

Rigorous analytical testing is imperative throughout the synthesis of this compound to confirm its structural integrity and assess its purity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques employed for this purpose. ambeed.com

HPLC is a fundamental chromatographic technique used to separate, identify, and quantify each component in a mixture. For this compound, HPLC is primarily used to determine the purity of the final product and to monitor the progress of a reaction by analyzing the presence of starting materials, intermediates, and byproducts. A common method involves using a reversed-phase column, such as a C18 column, with a suitable mobile phase. The data obtained allows for the calculation of the percentage purity of the compound.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition | Purpose |

| Column | C18 | Stationary phase for reversed-phase chromatography. |

| Mobile Phase | Methanol/Water (e.g., 70:30 v/v) | Eluent used to carry the compound through the column. |

| Flow Rate | 1 mL/min | Controls the speed of the separation. bsu.edu.eg |

| Detection | UV (e.g., 220 nm) | Detects the compound as it elutes from the column. bsu.edu.eg |

| Purity Target | >95% | Standard requirement for research-grade chemicals. |

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. It provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is used to identify the hydrogen atoms within the molecule. For this compound, the spectrum would show characteristic signals for the protons on the cyclobutane ring and the hydroxymethyl group (-CH₂OH). The chemical shifts (δ) and splitting patterns, which are caused by spin-spin coupling between neighboring protons and the fluorine atom, are key identifiers.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR (¹⁹F NMR) is a highly specific technique used to confirm the presence and environment of the fluorine atom. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is very sensitive. The spectrum for this compound is expected to show a distinct signal, with a chemical shift characteristic of a fluorine atom attached to a cyclobutane ring.

Table 2: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ) ppm | Key Features and Interpretations |

| ¹H NMR | ~4.5–5.0 | Protons of the hydroxymethyl group (-CH₂OH). |

| ~2.0–3.0 | Protons on the cyclobutane ring. | |

| Splitting patterns will reveal coupling to the adjacent fluorine atom (J-coupling values typically 6–12 Hz). | ||

| ¹⁹F NMR | ~ -180 to -200 | A characteristic singlet or multiplet confirming the presence of the fluorocyclobutyl group. |

Iii. Reactivity and Chemical Transformations of 3 Fluorocyclobutyl Methanol

Chemical Stability and Degradation Pathways

The chemical stability of (3-Fluorocyclobutyl)methanol is significantly influenced by the presence of the fluorine atom and the strained cyclobutane (B1203170) ring. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which generally enhances metabolic stability by blocking sites susceptible to enzymatic oxidation. However, the four-membered ring possesses inherent angle strain, which can make it susceptible to ring-opening reactions under certain conditions.

Studies on related trifluoromethyl cyclobutanes have demonstrated high chemical stability. These compounds showed no decomposition after being stored at room temperature for three months or after treatment with 1 M hydrochloric acid or 1 M sodium hydroxide (B78521) for one day. This suggests that the fluorinated cyclobutane core is robust under both acidic and basic conditions.

The 3-fluorocyclobutyl moiety exhibits remarkable metabolic stability and resistance to in vivo defluorination. This property is crucial for its application in medicinal chemistry, particularly in the development of Positron Emission Tomography (PET) imaging agents, where metabolic breakdown would lead to the release of the [¹⁸F] radiolabel and result in poor imaging quality. nih.gov

Research on the PET tracer anti-1-amino-3-[¹⁸F]fluorocyclobutyl-1-carboxylic acid ([¹⁸F]FACBC) has provided direct evidence of this stability. In preclinical studies, there was no significant accumulation of radioactivity in the bone over time, which would be an indicator of defluorination and subsequent uptake of free [¹⁸F]fluoride. snmjournals.org This demonstrates that the 3-fluorocyclobutyl group remains intact in vivo. snmjournals.org

Further studies involving a derivative where a 3-[¹⁸F]fluorocyclobutyl group was conjugated to L-tyrosine also confirmed the exceptional stability of this moiety. The compound remained more than 95% intact after incubation in both rat hepatocytes and human plasma, indicating a high resistance to metabolic degradation. snmjournals.orgresearchgate.net The enhanced stability of the fluorocyclobutyl group is attributed in part to its increased steric bulk compared to open-chain fluoroalkyl groups, which can hinder access by metabolic enzymes. nih.gov

| Compound/Moiety | System | Observation | Stability |

| anti-1-amino-3-[¹⁸F]fluorocyclobutyl-1-carboxylic acid | In Vivo (Rat Model) | No significant increase in bone radioactivity. | High resistance to defluorination. snmjournals.org |

| 3-Fluorocyclobutyl-L-tyrosine | Rat Hepatocytes | > 95% intact after incubation. | High metabolic stability. snmjournals.orgresearchgate.net |

| 3-Fluorocyclobutyl-L-tyrosine | Human Plasma | > 95% intact after incubation. | High metabolic stability. snmjournals.orgresearchgate.net |

The position of the fluorine atom on the cyclobutane ring significantly influences the molecule's electronic properties and reactivity. In this compound, the fluorine atom is located at the C-3 position, which is β to the hydroxymethyl group. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can influence the acidity of nearby protons and the reactivity of functional groups. This effect, however, diminishes with distance.

While direct comparative studies on the reactivity of 2-fluoro versus 3-fluoro isomers of cyclobutylmethanol are not extensively detailed, general principles of organofluorine chemistry apply. A fluorine atom at the C-2 position (α to the hydroxymethyl group) would be expected to have a more pronounced electronic impact on the hydroxyl group's reactivity due to its proximity.

Reactions Involving the Hydroxyl Group

The primary alcohol functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for its use as a building block in the synthesis of more complex molecules.

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives. For example, under Fischer esterification conditions (reaction with a carboxylic acid in the presence of a strong acid catalyst), this compound can be converted to its corresponding esters. researchgate.net This reaction is a common method for derivatization.

Etherification can also be achieved through several standard methods. The Mitsunobu reaction, for instance, allows for the coupling of the alcohol with phenolic compounds or other acidic N-H or S-H groups in the presence of a phosphine (B1218219) and an azodicarboxylate. Alternatively, the Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be used to form ethers.

| Reaction Type | Reactant | Reagents | Product |

| Esterification | Acetic acid | H₂SO₄ (catalyst) | (3-Fluorocyclobutyl)methyl acetate |

| Etherification | Phenol | PPh₃, DIAD (Mitsunobu) | (3-Fluorocyclobutoxy)benzene |

| Etherification | Methyl iodide | NaH, then CH₃I (Williamson) | 1-Fluoro-3-(methoxymethyl)cyclobutane |

As a primary alcohol, this compound can be oxidized to form the corresponding aldehyde, (3-fluorocyclobutyl)methanal. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are typically employed. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), or conditions used in Swern or Dess-Martin periodinane oxidations. These methods are well-established for the high-yield conversion of primary alcohols to aldehydes.

This compound serves as a precursor for a wide range of other functionalized cyclobutanes. A key strategy involves converting the hydroxyl group into a better leaving group, such as a tosylate (toluenesulfonate), which can then be displaced by various nucleophiles. The synthesis of alkyl tosylates from alcohols is a standard and high-yielding procedure, typically involving the reaction of the alcohol with tosyl chloride in the presence of a base like pyridine. nih.govrsc.orgnih.gov

Once formed, (3-fluorocyclobutyl)methyl tosylate becomes a potent electrophile. It can react with:

Amines: To form secondary or tertiary amines.

Azide ion: Followed by reduction (e.g., with H₂/Pd or LiAlH₄) to yield (3-fluorocyclobutyl)methanamine.

Cyanide ion: To introduce a carbon atom, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Halide ions: To produce (halomethyl)cyclobutane derivatives.

This synthetic utility is particularly important in radiochemistry, where precursors like cis-cyclobutane-1,3-diyl bis(tosylate) are used for the introduction of the [¹⁸F]fluorocyclobutyl moiety onto biologically active molecules for PET imaging. researchgate.net

Reactions Involving the Cyclobutane Ring

The significant ring strain inherent to the cyclobutane structure, a consequence of non-ideal bond angles, renders it susceptible to reactions that can alleviate this strain. The presence of a highly electronegative fluorine atom further influences the electronic properties of the ring, affecting the regioselectivity and feasibility of certain transformations.

The angle strain in the cyclobutane ring of this compound provides a thermodynamic driving force for ring-opening reactions, leading to the formation of more stable, acyclic products. Such reactions can be initiated under various conditions, including thermal, acidic, or with the use of transition metal catalysts. The regioselectivity of the ring cleavage is anticipated to be influenced by the electronic effects of both the fluoro and hydroxymethyl substituents.

Under acidic conditions, protonation of the alcohol followed by loss of water could generate a primary carbocation, which might trigger a rearrangement and ring-opening cascade. More plausibly, Lewis acids could coordinate to the fluorine atom or the hydroxyl group, polarizing the C-F or C-O bonds and facilitating nucleophilic attack that culminates in ring cleavage. For instance, treatment with a strong acid in the presence of a nucleophile could lead to a 1,4-addition product after ring opening.

Table 1: Illustrative Examples of Potential Ring-Opening Reactions

| Reactant | Conditions | Potential Product(s) | Reaction Type |

|---|---|---|---|

| This compound | HBr, Heat | 1-Bromo-4-(fluoromethyl)butane | Acid-catalyzed nucleophilic ring-opening |

| This compound | Pd/C, H₂ (high pressure/temp) | (Fluoromethyl)cyclobutane or acyclic alkanes | Catalytic hydrogenolysis and ring-opening |

| This compound | Lewis Acid (e.g., TiCl₄), Nucleophile (e.g., Allyltrimethylsilane) | Acyclic homoallylic alcohol | Lewis acid-mediated ring-opening |

Note: The products listed are hypothetical, based on established principles of cyclobutane reactivity, as specific literature examples for this compound were not identified.

Direct functionalization of the C-H bonds on the cyclobutane ring represents a powerful strategy for elaborating the structure of this compound without resorting to ring-opening pathways. Modern synthetic methods, particularly those employing transition metal catalysis, enable the selective conversion of these typically inert bonds. Palladium-catalyzed C-H activation is a prominent approach, often relying on a directing group to achieve site-selectivity.

For this compound, the hydroxyl group itself is not a strong directing group for C-H activation on the ring. Therefore, a common strategy would involve its conversion into a more effective directing group, such as an amide, a pyridine-containing ether, or a picolinamide (B142947) ester. This directing group would chelate to the palladium catalyst, positioning it in close proximity to the C-H bonds at the C2 and C4 positions of the cyclobutane ring, thereby facilitating their activation and subsequent coupling with a reaction partner, such as an aryl halide or boronic acid.

The general sequence for such a transformation would be:

Derivatization: Conversion of the primary alcohol of this compound into a directing group (DG).

C-H Activation/Functionalization: Palladium-catalyzed reaction of the derivatized substrate with a coupling partner (e.g., Ar-X).

Removal of Directing Group: Cleavage of the directing group to reveal the functionalized alcohol or a different functional group.

Table 2: Potential Strategy for C-H Arylation of the Cyclobutane Ring

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | 2-(Aminomethyl)pyridine, coupling agent | N-(pyridin-2-ylmethyl)-(3-fluorocyclobutyl)methanamine derivative | Installation of a directing group |

| 2 | DG-Substrate from Step 1 | Pd(OAc)₂, Aryl boronic acid, Oxidant | Arylated DG-Substrate | Palladium-catalyzed C-H arylation |

| 3 | Arylated DG-Substrate | Cleavage reagents (e.g., H₂/Pd) | 2-Aryl-(3-fluorocyclobutyl)methanol | Removal of the directing group |

Stereochemical Considerations in Reactivity and Transformations

This compound exists as two diastereomers: cis and trans, depending on the relative orientation of the fluorine atom and the hydroxymethyl group. The specific stereoisomer used as a starting material can profoundly influence the stereochemical outcome of subsequent reactions.

In ring-opening reactions , the stereochemistry of the substituents can dictate the conformation of the transition state, potentially leading to different diastereomeric products. For example, in a concerted nucleophilic substitution that opens the ring, the nucleophile might attack from the face opposite to the most sterically demanding substituent, leading to a specific stereochemical configuration in the resulting acyclic product.

For C-H functionalization reactions, the pre-existing stereochemistry is crucial. A directing group installed at the hydroxymethyl position will have a fixed spatial relationship with the cyclobutane ring. In the cis isomer, the directing group and the fluorine atom are on the same face, which could lead to steric hindrance or electronic repulsion that disfavors C-H activation on that face. Conversely, in the trans isomer, these groups are on opposite faces, potentially allowing for less hindered access by the catalyst. This can result in different regioselectivity or reactivity between the two diastereomers.

Furthermore, if a reaction creates a new stereocenter on the ring, the existing centers will exert a diastereoselective influence. For instance, in a palladium-catalyzed C-H arylation at the C2 position, the fluorine at C3 and the substituted hydroxymethyl group at C1 will direct the incoming aryl group to a specific face of the molecule to minimize steric clashes, resulting in one diastereomer being formed preferentially. The ability to synthesize enantiomerically pure fluorinated cyclobutane precursors allows for the preparation of enantiopure this compound, which is critical for applications where the final product's biological activity is dependent on a specific absolute stereochemistry.

Iv. Computational and Theoretical Investigations of 3 Fluorocyclobutyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on density functional theory (DFT) and ab initio methods, are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecular system. researchgate.net

The electronic structure of (3-Fluorocyclobutyl)methanol is significantly influenced by the presence of the highly electronegative fluorine atom. Quantum chemical calculations are employed to quantify these effects. emerginginvestigators.org Methods like DFT and Hartree-Fock are used to compute various electronic properties that govern the molecule's behavior. emerginginvestigators.orgmdpi.com

The primary impact of the fluorine atom is the strong polarization of the carbon-fluorine (C-F) bond, which in turn influences the rest of the molecule. This effect can be analyzed through several calculated parameters:

Mulliken Charge Distribution: Calculations reveal the partial charges on each atom. The carbon atom bonded to fluorine (C3) is expected to have a significant partial positive charge, while the fluorine atom will have a partial negative charge. This polarization affects the acidity of nearby protons and the molecule's interaction with other polar species.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, it would show negative potential (electron-rich regions) around the fluorine and oxygen atoms, making them sites for electrophilic attack or hydrogen bond acceptance. Positive potential (electron-poor regions) would be expected around the hydroxyl proton. researchgate.net

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. researchgate.net For a fluorinated alcohol, the HOMO is typically localized around the oxygen atom, while the LUMO may have significant contributions from the C-F antibonding orbital, influencing its susceptibility to nucleophilic attack.

The following table summarizes key electronic properties of this compound that can be predicted through quantum chemical calculations and their significance.

| Calculated Property | Typical Method | Significance |

| Dipole Moment | DFT, MP2 | Indicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | DFT, HF | Quantifies the electron distribution and identifies polarized bonds (e.g., C-F, O-H), which are key to reactivity. |

| HOMO-LUMO Energy Gap | DFT | Relates to the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | DFT | Maps electron-rich and electron-poor regions, predicting sites for non-covalent interactions and chemical reactions. |

This table is interactive. Click on the headers to learn more about each property.

The cyclobutane (B1203170) ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. The introduction of substituents, such as the fluorine atom and the hydroxymethyl group in this compound, leads to several possible stable conformations (conformers). The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

Quantum chemical calculations are essential for exploring the potential energy surface and identifying the minimum-energy conformers. For this compound, the analysis would consider:

Ring Puckering: The degree of puckering in the cyclobutane ring.

Substituent Positions: Whether the fluoro and hydroxymethyl groups are in cis or trans arrangements relative to each other.

Axial vs. Equatorial Positions: Within a puckered ring, substituents can occupy positions that are analogous to axial (pointing up or down) or equatorial (pointing outwards) positions in cyclohexane.

The stability of these conformers is governed by several interactions:

Steric Hindrance: Repulsion between bulky groups favors conformations where they are further apart.

Hyperconjugative Effects: Interactions between filled and empty orbitals, such as the interaction of a C-H bonding orbital with the C-F antibonding orbital (σCH → σ*CF), can stabilize certain arrangements.

Computational studies on similar fluorinated alicyclic systems have shown that gauche interactions between fluorine and other electronegative groups can be surprisingly favorable due to these electronic effects. The table below presents a hypothetical energy landscape for the primary conformers of trans-(3-Fluorocyclobutyl)methanol, as would be determined by DFT calculations.

| Conformer (trans isomer) | Substituent Positions | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| I | F (equatorial), CH₂OH (equatorial) | 0.00 (most stable) | Minimizes steric repulsion. |

| II | F (axial), CH₂OH (axial) | 0.85 | Increased steric strain due to 1,3-diaxial-like interactions. |

| III | F (equatorial), CH₂OH (axial) | 1.20 | Significant steric hindrance involving the hydroxymethyl group. |

| IV | F (axial), CH₂OH (equatorial) | 0.50 | Less steric strain than conformer III, potential for stabilizing hyperconjugative interactions. |

Note: The energy values are hypothetical and for illustrative purposes to demonstrate the output of conformational analysis.

Molecular Dynamics Simulations

While quantum chemical calculations typically model molecules in a static, gas-phase environment, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a condensed phase (e.g., in solution). mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, where the forces are determined by a molecular mechanics force field. nih.gov

For this compound, MD simulations would be particularly useful for understanding:

Solvation Structure: How solvent molecules, such as water, arrange themselves around the solute. Simulations can reveal the structure of the solvation shells and identify specific interactions like hydrogen bonds between the molecule's -OH group or fluorine atom and the solvent. nih.gov

Conformational Dynamics: MD simulations can model the transitions between different conformers in solution, providing information on the flexibility of the cyclobutane ring and the rotational freedom of the hydroxymethyl group. This complements the static picture from quantum calculations by including the effects of temperature and solvent.

Thermodynamic Properties: Advanced MD techniques can be used to calculate properties like the free energy of solvation, which is crucial for predicting solubility and partitioning behavior.

A typical MD simulation setup for this compound in water would involve the parameters outlined in the following table.

| Simulation Parameter | Typical Choice | Purpose |

| Force Field | OPLS, CHARMM, AMBER | A set of parameters and equations used to calculate the potential energy and forces between atoms. |

| Solvent Model | TIP3P, SPC/E | An explicit representation of water molecules to simulate an aqueous environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking laboratory conditions. |

| Simulation Time | 100-500 nanoseconds | The duration of the simulation, which must be long enough to sample relevant molecular motions and conformational changes. |

| Properties Analyzed | RMSD, RDF, H-bonds | Root-Mean-Square Deviation (to check stability), Radial Distribution Function (to analyze solvation shells), Hydrogen bond analysis. |

Prediction of Reaction Pathways and Active Sites

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of chemical transformations, and identifying the most reactive sites within a molecule. acs.org

Identifying Active Sites: The electronic structure calculations described in section 4.1.1 are the first step in predicting reactivity. The MEP map and atomic charges identify nucleophilic and electrophilic centers. For this compound, the oxygen of the hydroxyl group is an electron-rich (nucleophilic) site, while the attached proton is electron-poor (electrophilic/acidic). The carbon atom bonded to fluorine is also an electrophilic site, potentially susceptible to nucleophilic substitution.

Mapping Reaction Pathways: To study a specific reaction, such as the esterification of the alcohol or a substitution reaction, computational chemists map the potential energy surface (PES) of the reaction. This involves:

Locating Stationary Points: The geometries and energies of the reactants, products, and any intermediates are calculated.

Finding the Transition State (TS): The transition state is the highest energy point along the lowest energy reaction path. It represents the energy barrier that must be overcome for the reaction to occur. Sophisticated algorithms are used to locate this first-order saddle point on the PES. researchgate.net

Calculating Activation Energy: The difference in energy between the reactants and the transition state is the activation energy (ΔG‡). According to transition state theory, a lower activation energy corresponds to a faster reaction rate. acs.org

The table below summarizes the key outputs from a computational study of a hypothetical reaction involving this compound.

| Reaction Parameter | Computational Output | Significance |

| Activation Energy (ΔG‡) | Energy difference between reactants and the transition state. | Determines the kinetic feasibility and rate of the reaction. A lower value means a faster reaction. |

| Reaction Energy (ΔG_rxn) | Energy difference between products and reactants. | Indicates the thermodynamic favorability. A negative value indicates an exergonic (spontaneous) reaction. |

| Transition State Geometry | The 3D structure of the molecule at the peak of the energy barrier. | Provides a snapshot of bond-breaking and bond-forming processes, offering mechanistic insight. |

| Imaginary Frequency | A single negative vibrational frequency at the transition state. | Confirms that the located structure is a true transition state and not an energy minimum. |

V. Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Building Block in Pharmaceutical Synthesis

(3-Fluorocyclobutyl)methanol is not typically an active compound itself but serves as a crucial synthetic intermediate. Its value is rooted in its ability to introduce the 3-fluorocyclobutyl group into larger, more complex molecular architectures. The alcohol functional group (-CH₂OH) is readily convertible into other functionalities, making it a versatile starting point for multi-step syntheses. This utility has established the compound as a key precursor for a variety of molecules with potential therapeutic applications. The systematic investigation into fluorinated cyclobutanes gained momentum in the 1990s, driven by their potential as conformationally restricted analogs in drug design, with small building blocks like this compound becoming more prominent recently due to the growing demand for novel, three-dimensional scaffolds in medicinal chemistry.

The structural and electronic properties of the 3-fluorocyclobutyl moiety make it a desirable feature in the design of novel therapeutic agents. Researchers utilize this compound to create libraries of diverse compounds for high-throughput screening against various biological targets.

A prominent application is in the development of Positron Emission Tomography (PET) imaging agents. The metabolic stability of the 3-fluorocyclobutyl group is a highly desirable characteristic for tracers that must remain intact within the body during the imaging process. For instance, derivatives such as anti-1-amino-3-[¹⁸F]fluorocyclobutyl-1-carboxylic acid ([¹⁸F]FACBC) have been synthesized from fluorinated cyclobutane (B1203170) precursors and evaluated for imaging brain tumors and prostate cancer. The non-natural amino acid L-3-[(18)F]fluorocyclobutyl-L-tyrosine (L-3-[(18)F]FCBT) was also synthesized and showed time-dependent uptake in several tumor cell lines, indicating its potential as a metabolically stable radiotracer. nih.gov

The fluorocyclobutyl scaffold has also been incorporated into compounds targeting the central nervous system. For example, (1-amino-3-fluorocyclobutyl)methanol hydrochloride, a derivative, is utilized in neuroscience research. While specific examples detailing the direct synthesis of neuroactive drugs from this compound are specialized, the broader class of cyclobutane-containing compounds has been explored for neurological targets. For instance, cyclobutaindole derivatives have been designed as potent ligands for serotonin (B10506) 5-HT6 receptors with selectivity over dopamine (B1211576) D2 receptors, a desirable profile for potential antipsychotic agents. nih.gov The rigid, three-dimensional nature of the cyclobutane ring helps to lock the conformation of the molecule, which can be crucial for achieving high affinity and selectivity for specific receptor subtypes. nih.govchemrxiv.org

Bioisosteric Replacement Strategies Involving Fluorinated Cyclobutanes

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. patsnap.com The fluorine atom and fluorinated motifs are frequently used as bioisosteres to enhance a drug's therapeutic profile. patsnap.comselvita.comresearchgate.net The fluorinated cyclobutane moiety, in particular, has been employed to optimize pharmacokinetic and pharmacodynamic properties. selvita.com

A primary reason for incorporating fluorine into drug candidates is to enhance metabolic stability. mdpi.comnih.govchemrxiv.org The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s. mdpi.comresearchgate.net The introduction of a 3-fluorocyclobutyl group can block sites of metabolism on a molecule, leading to a longer duration of action and potentially reduced dosing frequency. researchgate.net

Research has demonstrated the stability of this moiety. The 3-fluorocyclobutyl group is noted for its metabolic robustness, a key feature for its use in PET tracers that require in-vivo stability. In a specific study, the non-natural amino acid L-3-FCBT, a derivative, was found to have excellent stability in both human and rat plasma, as well as in rat hepatocytes. nih.gov This resistance to metabolic degradation is a critical advantage in drug design, contributing to improved pharmacokinetic profiles. chemrxiv.org

Table 1: Research Findings on the Stability of a Fluorocyclobutyl Derivative

| Compound | System | Observation | Reference |

| L-3-FCBT | Human Plasma | Excellent Stability | nih.gov |

| L-3-FCBT | Rat Plasma | Excellent Stability | nih.gov |

| L-3-FCBT | Rat Hepatocytes | Excellent Stability | nih.gov |

The introduction of a fluorinated cyclobutane can significantly influence a molecule's interaction with its biological target. researchgate.netnih.gov The rigid, puckered structure of the cyclobutane ring can act as a conformational lock, restricting the rotational freedom of a molecule and presenting it to the receptor in a more defined orientation. nih.govchemrxiv.org This can lead to enhanced binding affinity and potency.

For example, in the development of Janus kinase 1 (JAK1) inhibitors, replacing more flexible linkers with a rigid cis-1,3-cyclobutane diamine linker resulted in compounds with low nanomolar potency and excellent selectivity within the JAK family of enzymes. nih.gov Furthermore, the electronegativity of the fluorine atom can alter the electronic properties of the molecule, leading to more favorable electrostatic or hydrogen-bonding interactions with the receptor. benthamscience.com In the development of AKT inhibitors, the positioning of a cyclobutane into a hydrophobic region of the binding pocket enabled a benzylic amine to form key hydrogen bonds, resulting in a highly potent analogue. nih.gov

Strategic fluorination is a powerful tool for fine-tuning the physicochemical properties of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. enamine.netnih.govsigmaaldrich.com The introduction of a 3-fluorocyclobutyl group can impact several key parameters.

Lipophilicity (LogP): Fluorination generally increases lipophilicity, which can affect membrane permeability and plasma protein binding. researchgate.netbenthamscience.com However, the effect is complex and depends on the molecular context. Studies on functionalized cis- and trans-2-((fluoro)alkyl)cyclobutanes have shown that the relative configuration of the substituents plays a crucial role, with some cis-isomers exhibiting significantly lower lipophilicity than their trans counterparts. chemrxiv.orgenamine.net

Acidity/Basicity (pKa): The high electronegativity of fluorine can have a profound effect on the pKa of nearby acidic or basic functional groups. mdpi.com The presence of fluorine typically increases the acidity of carboxylic acids and decreases the basicity of amines. researchgate.netresearchgate.netnih.gov This modulation of pKa can be critical for controlling a drug's ionization state, which in turn affects its solubility, absorption, and ability to interact with its target. mdpi.com For example, replacing a tert-butyl group with a CF₃-cyclobutane group in pivalic acid increased acidity by nearly 2 pKa units, while a similar replacement in tert-butyl amine hydrochloride increased its acidity (lowered its pKa) by more than 5 units. nih.gov

Table 2: Impact of Fluoroalkyl Cyclobutane Groups on Physicochemical Properties

| Property | Observation | Impact on Drug Design | Reference |

| Lipophilicity (LogP) | Generally increases, but is highly dependent on stereochemistry (cis/trans isomers can have different values). | Affects solubility, membrane permeability, and metabolic clearance. | chemrxiv.orgenamine.net |

| Acidity (pKa) | Fluoroalkyl groups significantly increase the acidity of neighboring carboxylic acids. | Influences ionization state, solubility, and receptor interactions. | researchgate.netnih.gov |

| Basicity (pKa) | Fluoroalkyl groups significantly decrease the basicity of neighboring amines. | Affects absorption, distribution, and potential for off-target effects like hERG channel inhibition. | researchgate.netnih.gov |

Research in Specific Therapeutic Areas

The versatility of the this compound scaffold has led to its investigation in a range of therapeutic and diagnostic applications.

One of the most prominent applications of this compound is as a precursor in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging, a powerful tool in oncology for the detection and monitoring of cancerous tumors. The metabolic stability of the 3-fluorocyclobutyl group is a highly desirable feature for these imaging agents, ensuring they remain intact within the body during the scanning process.

A key example is the synthesis of anti-1-amino-3-[¹⁸F]fluorocyclobutyl-1-carboxylic acid ([¹⁸F]FACBC). This non-natural amino acid analogue has been evaluated for imaging brain tumors and prostate cancer. nih.gov Most brain tumors exhibit an increased uptake of amino acids compared to normal brain tissue. nih.gov PET tracers that mimic amino acids, like [¹⁸F]FACBC, can exploit this characteristic to visualize tumors. nih.gov

The synthesis of these complex PET tracers often begins with simpler fluorinated cyclobutane precursors derived from this compound. The development of such agents is a multidisciplinary effort, requiring expertise in organic and radiochemistry, pharmacology, and oncology to bring a novel tracer from conception to clinical application.

| PET Tracer Derived from this compound | Therapeutic Area | Application |

| anti-1-amino-3-[¹⁸F]fluorocyclobutyl-1-carboxylic acid ([¹⁸F]FACBC) | Oncology | Imaging of brain and prostate tumors |

| syn-1-amino-3-[¹⁸F]fluorocyclobutyl-1-carboxylic acid (syn-[¹⁸F]FACBC) | Oncology | Potential for brain tumor imaging |

Derivatives of this compound are also being explored in the context of central nervous system (CNS) disorders. The compound (1-amino-3-fluorocyclobutyl)methanol hydrochloride, for instance, has been utilized in neuroscience research. While specific details of its application in CNS disorder models are still emerging, the inclusion of the fluorocyclobutyl motif is often aimed at improving brain penetration and metabolic stability, which are critical parameters for CNS-acting drugs.

The rigid, puckered conformation of the cyclobutane ring can also help in presenting pharmacophoric groups in a specific orientation for optimal interaction with CNS receptors. Research in this area is focused on synthesizing libraries of compounds for screening against various CNS targets to identify potential leads for conditions such as neurodegenerative diseases and psychiatric disorders.

The field of antiviral drug development has seen a significant impact from the introduction of fluorine-containing molecules. Fluorinated nucleoside analogues, for example, have been a cornerstone of antiviral therapy. While direct applications of this compound in approved antiviral drugs are not yet established, the principles behind using fluorinated scaffolds are highly relevant.

Research has shown that fluorinated derivatives of various heterocyclic compounds exhibit antiviral activity. For example, fluorinated corroles have demonstrated significantly improved antiviral activity against human cytomegalovirus (hCMV) compared to their non-halogenated counterparts. The introduction of fluorine can enhance the metabolic stability of a compound, a favorable property for antiviral agents. The antiviral activity of trifluoromethylthiolane derivatives against Herpes simplex virus type 1 (HSV-1) has also been reported, suggesting that fluorinated aliphatic rings can be a viable strategy in developing new antiviral agents. nih.gov The exploration of this compound analogues in antiviral screening programs is a logical extension of this research, aiming to leverage the unique properties of the fluorocyclobutane (B14750743) ring to inhibit viral replication or other key stages of the viral life cycle.

The investigation of this compound derivatives extends to neurological diseases, a broad category of disorders affecting the brain, spinal cord, and nerves. While specific in-vivo studies in animal models of neurological diseases featuring this compound analogues are not yet widely published, the rationale for their use is based on the known benefits of fluorine incorporation in medicinal chemistry.

For compounds targeting neurological pathways, the ability to cross the blood-brain barrier is paramount. The lipophilicity conferred by the fluorine atom can be modulated to enhance brain penetration. Furthermore, the metabolic stability of the fluorocyclobutane moiety can lead to a longer duration of action in the central nervous system, potentially reducing dosing frequency. Researchers are actively synthesizing and evaluating novel compounds containing this scaffold for their potential to modulate neurological targets implicated in diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS). clinicaltrials.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule relates to its biological activity. The this compound scaffold offers a unique three-dimensional structure that can be systematically modified to probe these relationships.

By altering the substituents on the cyclobutane ring or modifying the methanol (B129727) group, medicinal chemists can generate a series of analogues. These analogues are then tested in biological assays to determine how these structural changes affect their potency, selectivity, and pharmacokinetic properties.

For example, in the development of integrin antagonists, a class of molecules with applications in cancer and other diseases, functionalized cyclobutanes have been used as a central scaffold. SAR studies on these compounds have revealed that the rigid conformation of the cyclobutane ring is crucial for maintaining the desired biological activity. nih.govrsc.org The introduction of fluorine can further influence the binding interactions with the target protein.

The key aspects explored in SAR studies of this compound analogues include:

Stereochemistry: The relative orientation of the fluorine and methanol groups (cis or trans) can significantly impact biological activity.

Substitution Pattern: The position and nature of other substituents on the cyclobutane ring can fine-tune the molecule's properties.

Bioisosteric Replacement: The fluorocyclobutyl group can be used as a bioisostere for other chemical groups to improve metabolic stability or other pharmacokinetic parameters.

Vi. Advanced Characterization Techniques for Research on 3 Fluorocyclobutyl Methanol

Spectroscopic Methods

Spectroscopic techniques are fundamental in determining the molecular structure and functional groups present in (3-Fluorocyclobutyl)methanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural verification of organic molecules. While 1D NMR provides initial information, two-dimensional (2D) NMR experiments are employed for unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex structures. wikipedia.org Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton (H-H) coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. wikipedia.orgnih.gov These experiments are crucial for confirming the connectivity within the cyclobutane (B1203170) ring and the methanol (B129727) moiety.

For this compound, a COSY spectrum would show correlations between the methanolic protons and the adjacent cyclobutyl proton, as well as among the protons of the cyclobutane ring. An HSQC spectrum would link each proton signal to its corresponding carbon signal, confirming the carbon skeleton. nih.gov

Interactive Table: Expected 2D NMR Correlations for this compound

| Proton (¹H) Signal | Expected COSY Correlations (with other ¹H) | Expected HSQC Correlation (with ¹³C) |

| -CH₂OH | H on C1 of ring | C of -CH₂OH |

| H on C1 of ring | -CH₂OH, H on C2/C4 of ring | C1 of ring |

| H on C2/C4 of ring | H on C1, H on C3 of ring | C2/C4 of ring |

| H on C3 of ring | H on C2/C4 of ring | C3 of ring (split by F) |

| -OH | (Typically no correlation) | (No correlation) |

Solid-State NMR (SSNMR) offers atomic-resolution structural and dynamic information for materials in their solid form, including crystalline and amorphous states. nih.gov Using techniques like Magic Angle Spinning (MAS), SSNMR can overcome the poor spectral resolution typically seen in solids. nih.govnih.gov For this compound, SSNMR could be used to study polymorphism, molecular packing in the crystal lattice, and intermolecular interactions in the solid state. Ultrafast-MAS technology, in particular, enhances resolution and sensitivity, making it a powerful tool for analyzing small quantities of material. nih.gov

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound with high confidence. For this compound (C₅H₉FO), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated exact mass. This confirmation is a critical step in verifying the identity of the synthesized compound.

Interactive Table: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₉FO |

| Calculated Exact Mass | 104.0637 |

| Hypothetical Measured Exact Mass | 104.0635 |

| Mass Difference (ppm) | < 5 ppm |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. osu.edu The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its bonds. docbrown.info

Raman spectroscopy provides complementary information. While strong IR bands are associated with vibrations that cause a change in dipole moment, strong Raman bands arise from vibrations that cause a change in polarizability. mdpi.com Therefore, certain vibrations may be more prominent in one technique than the other.

Interactive Table: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch (broad) | 3200 - 3600 | IR |

| C-H Stretch | 2850 - 3000 | IR, Raman |

| C-O Stretch | 1000 - 1300 | IR |

| C-F Stretch | 1000 - 1400 | IR |

| CH₂ Bend | ~1465 | IR |

| OH Bend | 1330 - 1440 | IR |

Crystallographic Analysis (e.g., Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. hzdr.dehzdr.de This technique can precisely determine bond lengths, bond angles, and intermolecular interactions, providing an unambiguous confirmation of the molecule's structure and stereochemistry. hzdr.de To perform this analysis, a high-quality single crystal of this compound must be grown, which can be achieved through methods like slow evaporation from a suitable solvent. researchgate.net The resulting crystallographic data provides a complete picture of the molecule's conformation and how it packs within a crystal lattice.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8 |

| b (Å) | 10.2 |

| c (Å) | 9.5 |

| β (°) | 105.0 |

| Volume (ų) | 540.0 |

| Z (molecules/unit cell) | 4 |

Electron Microscopy Techniques (SEM, TEM)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and structure of materials at high magnification. youtube.com

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a sample. nih.gov For solid this compound, SEM could be used to study its crystal habit (the external shape of the crystals), surface features, and particle size distribution. This information is valuable in materials science and pharmaceutical applications where physical form is important.

Transmission Electron Microscopy (TEM) transmits a beam of electrons through an ultra-thin specimen to form an image. youtube.com It offers much higher resolution than SEM and can reveal details about the internal structure of the material, such as crystal lattice defects or dislocations. While less common for the routine characterization of small organic molecules, TEM can be a powerful research tool for studying the crystallography of nanoscale materials. nih.gov

Thermal Analysis (TGA, DSC)

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. mt.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. kohan.com.tw This analysis is used to determine the thermal stability and decomposition profile of this compound. The TGA curve would show the temperature at which the compound begins to decompose and the mass of any residue left behind.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. netzsch.com DSC is used to determine thermal transitions such as melting point, boiling point, and glass transitions. tainstruments.com For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point, providing data on both the temperature of melting and the enthalpy of fusion.

Interactive Table: Hypothetical Thermal Analysis Data for this compound

| Analysis Technique | Observation | Hypothetical Temperature (°C) |

| DSC | Melting Point (Endotherm) | 35 - 45 |

| DSC | Boiling Point (Endotherm) | 150 - 160 |

| TGA | Onset of Decomposition | > 200 |

Other Advanced Techniques Relevant to Chemical Structure and Reactivity

To fully elucidate the nuanced properties of this compound, researchers can employ sophisticated computational and experimental methods. These techniques offer detailed information on its three-dimensional structure, electronic properties, solid-state behavior, and reaction dynamics.

Computational Chemistry

Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of this compound at the molecular level. mdpi.com DFT methods can accurately predict various characteristics before or in conjunction with empirical studies.

Conformational Analysis: The cyclobutane ring is not planar and exists in a puckered conformation. The position of the fluorine and methanol substituents (axial vs. equatorial) significantly impacts the molecule's stability and shape. Computational studies on the parent fluorocyclobutane (B14750743) show a preference for the fluorine atom to occupy an axial position to minimize steric strain, with a calculated free enthalpy difference between conformers. researchgate.net Similar calculations for this compound can determine the most stable geometric isomers (cis/trans) and their puckered conformations, which is crucial for understanding its interaction with biological targets.

Electronic Property Prediction: DFT calculations can quantify the electronic effects of the fluorine atom. This includes mapping the electrostatic potential to visualize electron-rich and electron-deficient regions, and calculating molecular orbital energies like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com This data helps predict the molecule's reactivity, such as the susceptibility of the C-F bond to nucleophilic attack or the influence of the fluorinated ring on the acidity of the hydroxyl proton.

Spectroscopic Data Simulation: Theoretical calculations can simulate NMR spectra, which aids in the interpretation of experimental data, especially for complex spin systems involving fluorine-proton coupling.

Below is an interactive table summarizing the types of data that can be obtained from DFT calculations for the two puckered conformers of cis-(3-Fluorocyclobutyl)methanol.

| Calculated Property | Axial Fluorine Conformer | Equatorial Fluorine Conformer | Significance |

| Relative Energy (kcal/mol) | 0 (Reference) | > 0 | Predicts the most stable conformation |

| Dipole Moment (Debye) | Higher | Lower | Influences solubility and intermolecular forces |

| C-F Bond Length (Å) | ~1.39 | ~1.40 | Correlates with bond strength and reactivity |

| Puckering Angle (°) | ~25-30 | ~25-30 | Defines the specific geometry of the ring |

Solid-State NMR (ss-NMR) Spectroscopy

While solution-state NMR provides data on molecules in a solvated state, solid-state NMR spectroscopy offers unique insights into the structure and dynamics of this compound in its crystalline or amorphous solid form. nih.gov This is particularly relevant for understanding the material properties of the compound and its derivatives.

¹⁹F and ¹³C ss-NMR: Fluorine-19 is a highly sensitive nucleus for NMR. nih.gov In the solid state, ¹⁹F ss-NMR can reveal information about intermolecular interactions, such as hydrogen bonding involving the fluorine atom. Similarly, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can distinguish between different crystalline forms (polymorphs) by detecting subtle variations in the chemical environment of the carbon atoms.

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule. mdpi.commdpi.com Although a crystal structure for this compound is not widely published, this technique would provide unambiguous proof of:

Molecular Geometry: Exact bond lengths, bond angles, and torsion angles.

Conformation: The puckering of the cyclobutane ring and the relative orientation of the substituents in the solid state.

Stereochemistry: Absolute confirmation of the cis or trans relationship between the fluorine and hydroxymethyl groups.

Intermolecular Interactions: Detailed mapping of hydrogen bonding networks (e.g., between the hydroxyl group of one molecule and the fluorine or oxygen of another) and other van der Waals forces that dictate the crystal packing. mdpi.com

The data obtained from X-ray crystallography is invaluable for structure-based drug design and for understanding the physicochemical properties of the solid material.

Advanced Reactivity Probes

Investigating the reactivity of the hydroxyl group, as influenced by the fluorinated ring, can be achieved through advanced kinetic and mechanistic studies. Techniques such as in-situ reaction monitoring using spectroscopic methods (e.g., ReactIR) can track the consumption of the alcohol in real-time during reactions like esterifications or substitutions. Such studies provide quantitative data on reaction rates and can help elucidate the electronic influence of the C-F bond on the transition state of a reaction. For example, studies on the radiofluorination of related cyclobutane precursors are used to optimize the synthesis of PET imaging agents. nih.gov

Q & A

Q. What are the recommended synthetic routes for (3-Fluorocyclobutyl)methanol, and what are their comparative efficiencies?

Methodological Answer: The synthesis of fluorinated cyclobutane derivatives like this compound typically involves two key strategies:

- Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol can reduce ketone precursors to alcohols. For example, fluorinated benzaldehyde derivatives have been reduced to their corresponding alcohols with yields exceeding 69% under optimized conditions .

- Cross-Coupling Reactions : Fluorinated boronic ester intermediates (e.g., dioxaborolane derivatives) can be coupled with methanol-containing substrates. This method requires catalysts like Pd and anhydrous conditions, as described for analogous fluoropyridinylmethanol compounds .

Efficiency Considerations : Yields depend on steric hindrance from the cyclobutyl ring and the electron-withdrawing effects of fluorine. Reaction optimization via temperature control (e.g., 0–25°C) and solvent selection (methanol or THF) is critical .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR : Identify protons adjacent to the fluorocyclobutyl group (δ 4.5–5.0 ppm for -CH₂OH) and cyclobutane ring protons (δ 2.0–3.0 ppm). Splitting patterns reveal fluorine coupling (e.g., J = 6–12 Hz) .

- ¹⁹F-NMR : A singlet near δ -180 to -200 ppm confirms the fluorocyclobutyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C₅H₉FO) with an exact mass of 104.06 g/mol.

- Chromatography : HPLC with a C18 column and methanol/water mobile phase (70:30 v/v) can assess purity (>95% recommended for research use) .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorocyclobutyl group influence the reactivity of this compound in organofluorine chemistry?

Methodological Answer:

- Steric Effects : The cyclobutane ring introduces angle strain, increasing susceptibility to ring-opening reactions. For example, nucleophilic substitution at the fluorinated carbon may proceed faster than in non-strained analogs .

- Electronic Effects : The fluorine atom’s electronegativity polarizes the C-F bond, enhancing hydrogen-bonding capacity of the -OH group. This can be quantified via computational methods (DFT calculations) to predict binding affinities in catalytic or pharmaceutical applications .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs in SN2 reactions or esterification. For instance, monitor acetylation kinetics using acetic anhydride in pyridine .

Q. What methodologies are effective in resolving contradictions in reported physicochemical properties of this compound across different studies?

Methodological Answer:

- Cross-Validation Techniques :

- Differential Scanning Calorimetry (DSC) : Measure melting points (mp) and compare with literature. Discrepancies >2°C suggest impurities or polymorphic forms .

- Solubility Studies : Test solubility in methanol, DMSO, and hexane under controlled temperatures (25°C ± 0.5°C). Inconsistent data may arise from solvent purity or equilibration time .

- Data Reconciliation : Apply iterative analysis frameworks used in social science research (e.g., triangulating NMR, MS, and X-ray crystallography data) to identify systematic errors .

Q. How can this compound be utilized as a building block in fluorinated pharmaceutical intermediates?

Methodological Answer:

- Bioisostere Design : Replace non-fluorinated cyclobutanol moieties in drug candidates to enhance metabolic stability. For example, introduce the fluorocyclobutyl group into kinase inhibitors and assess in vitro half-lives using liver microsome assays .

- Synthetic Workflow :

- Step 1 : Couple this compound with aryl halides via Mitsunobu reaction (DIAD, PPh₃).

- Step 2 : Screen bioactivity using high-throughput assays (e.g., fluorescence polarization for target binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro